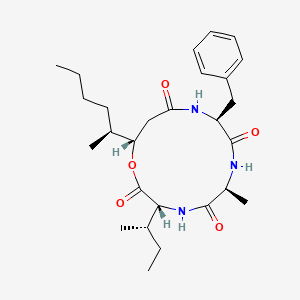

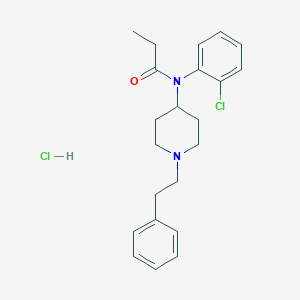

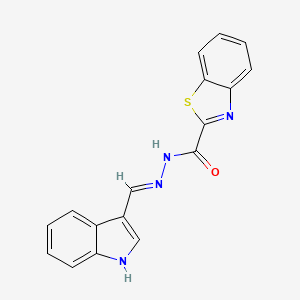

![molecular formula C49H54F2N8O6 B3025849 N-[(1S)-1-[[(6S)-6-[5-[9,9-二氟-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(甲氧基-d3-羰基)氨基]-3-甲基-1-氧代丁基]-2-氮杂双环[2.2.1]庚-3-基]-1H-苯并咪唑-6-基]-9H-芴-2-基]-1H-咪唑-2-基]-5-氮杂螺[2.4]庚-5-基]羰基]-2-甲基丙基]-氨基甲酸甲酯-d3 CAS No. 2050041-12-6](/img/structure/B3025849.png)

N-[(1S)-1-[[(6S)-6-[5-[9,9-二氟-7-[2-[(1R,3S,4S)-2-[(2S)-2-[(甲氧基-d3-羰基)氨基]-3-甲基-1-氧代丁基]-2-氮杂双环[2.2.1]庚-3-基]-1H-苯并咪唑-6-基]-9H-芴-2-基]-1H-咪唑-2-基]-5-氮杂螺[2.4]庚-5-基]羰基]-2-甲基丙基]-氨基甲酸甲酯-d3

描述

Ledipasvir-d6 is intended for use as an internal standard for the quantification of ledipasvir by GC- or LC-MS. Ledipasvir is an inhibitor of hepatitis C virus (HCV) non-structural protein 5A (NS5A). It inhibits viral replication in genotype 1a and 1b HCV replicon cells (EC50s = 0.031 and 0.004 nM, respectively). It also inhibits viral replication in genotype 2a, 2b, 3a, 4a, 4d, 5a, 6a, and 6e HCV replicon cells (EC50s = 0.11-530 nM). Lepidasvir acts synergistically with IFN-α, ribavirin, or GS-9669 and additively with GS-9451, simeprevir, daclatasvir, or PSI-7977 (sofosbuvir; ) to inhibit viral replication in genotype 1a HCV replicon cells. Formulations containing ledipasvir have been used in combination therapy for the treatment of chronic HCV infection.

科学研究应用

合成与生物活性

合成与前药应用:所讨论化合物的复杂化学结构似乎与一类分子有关,该类分子因其作为前药的潜力而受到研究。例如,Kubo 等人 (1993) 探索了苯并咪唑-7-羧酸作为血管紧张素 II 受体拮抗剂的合成和生物活性。他们开发了前药以提高口服生物利用度,显示了此类化学结构在药物化学中的相关性(Kubo 等人,1993)。

合成碳青霉烯和青霉烯:Valiullina 等人 (2019) 的研究重点是合成新的 C-3 修饰的碳青霉烯。这项研究表明复杂有机结构在开发新抗生素中的适用性,可能与你化合物的合成途径有关(Valiullina 等人,2019)。

新型合成途径

手性杂螺环合成:Stamm 等人 (2003) 的研究探索了手性杂螺环 2H-氮杂环-3-胺的合成,这是一类包含与你提到的结构相似的化合物的化合物。这些化合物在肽合成中具有应用,表明此类复杂结构在合成生物活性分子中的相关性(Stamm 等人,2003)。

合成新型构象锁定核苷:Hřebabecký 等人 (2006) 对合成新型构象锁定碳环核苷进行了研究。这项研究举例说明了复杂有机结构在核苷类似物开发中的应用,这在抗病毒和抗癌研究中很重要(Hřebabecký 等人,2006)。

抗菌活性

设计和合成抗菌活性:Reddy 和 Prasad (2021) 对某些酰胺衍生物的设计和合成进行了研究,以获得抗菌活性。这项研究强调了复杂有机结构在开发新的抗菌剂中的潜力(Reddy & Prasad, 2021)。

呼吸道感染抗菌药:Odagiri 等人 (2013) 合成了对呼吸道病原体具有强大抗菌活性的新型化合物。这项研究突出了复杂分子合成在对抗细菌感染(尤其是在呼吸系统中)中的作用(Odagiri 等人,2013)。

作用机制

Target of Action

The primary target of Ledipasvir-d6 is the Hepatitis C Virus (HCV) Non-Structural Protein 5A (NS5A) . NS5A is a viral phosphoprotein that plays a crucial role in the replication of the HCV and the assembly of HCV virions .

Mode of Action

Ledipasvir-d6 acts as an inhibitor of the NS5A protein . This inhibition disrupts the viral replication process, thereby reducing the production of new HCV virions .

Biochemical Pathways

By inhibiting the NS5A protein, Ledipasvir-d6 interferes with the viral replication and assembly pathways of HCV . This disruption prevents the virus from multiplying and infecting new cells .

Pharmacokinetics

Following absorption, Ledipasvir reaches maximum plasma concentrations (Tmax) 4–4.5 hours post-dose and is eliminated with a terminal half-life (t1/2) of 47 hours .

Result of Action

The inhibition of NS5A by Ledipasvir-d6 leads to a reduction in the production of new HCV virions, thereby decreasing the viral load in the body . Treatment with Ledipasvir is used with the intent to cure, or achieve a sustained virologic response (SVR), after 12 weeks of daily therapy . SVR and eradication of HCV infection are associated with significant long-term health benefits including reduced liver-related damage, improved quality of life, reduced incidence of Hepatocellular Carcinoma, and reduced all-cause mortality .

Action Environment

The action of Ledipasvir-d6 is influenced by various environmental factors. For instance, the presence of other antiviral agents can enhance its efficacy. Ledipasvir is often used in combination with other direct-acting antiviral agents to treat specific HCV infections .

生化分析

Biochemical Properties

Ledipasvir-d6 plays a significant role in biochemical reactions, particularly in the context of viral replication. It inhibits viral replication in various genotypes of HCV replicon cells . The compound interacts with the NS5A protein, a critical component of the HCV replication complex .

Cellular Effects

The effects of Ledipasvir-d6 on cellular processes are profound. It influences cell function by inhibiting the replication of HCV, thereby affecting the cellular metabolism of infected cells . The compound’s impact on cell signaling pathways and gene expression is linked to its inhibition of the NS5A protein .

Molecular Mechanism

The molecular mechanism of action of Ledipasvir-d6 involves binding interactions with the NS5A protein, leading to the inhibition of HCV replication . This interaction results in changes in gene expression within the infected cells, disrupting the viral life cycle .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Ledipasvir-d6 have been observed to change over time. The compound demonstrates stability and does not degrade rapidly . Long-term effects on cellular function, such as sustained inhibition of HCV replication, have been observed in in vitro studies .

Dosage Effects in Animal Models

The effects of Ledipasvir-d6 in animal models vary with dosage. Higher doses result in a more pronounced inhibition of HCV replication

Metabolic Pathways

Ledipasvir-d6 is involved in the metabolic pathways related to HCV replication. It interacts with the NS5A protein, a key player in these pathways

Subcellular Localization

The subcellular localization of Ledipasvir-d6 is likely within the cytoplasm, where HCV replication occurs . The compound may be directed to this location due to its interactions with the NS5A protein

属性

IUPAC Name |

trideuteriomethyl N-[(2S)-1-[(6S)-6-[5-[9,9-difluoro-7-[2-[(1R,3S,4S)-2-[(2S)-3-methyl-2-(trideuteriomethoxycarbonylamino)butanoyl]-2-azabicyclo[2.2.1]heptan-3-yl]-3H-benzimidazol-5-yl]fluoren-2-yl]-1H-imidazol-2-yl]-5-azaspiro[2.4]heptan-5-yl]-3-methyl-1-oxobutan-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H54F2N8O6/c1-24(2)39(56-46(62)64-5)44(60)58-23-48(15-16-48)21-38(58)42-52-22-37(55-42)28-9-13-32-31-12-8-26(18-33(31)49(50,51)34(32)19-28)27-10-14-35-36(20-27)54-43(53-35)41-29-7-11-30(17-29)59(41)45(61)40(25(3)4)57-47(63)65-6/h8-10,12-14,18-20,22,24-25,29-30,38-41H,7,11,15-17,21,23H2,1-6H3,(H,52,55)(H,53,54)(H,56,62)(H,57,63)/t29-,30+,38-,39-,40-,41-/m0/s1/i5D3,6D3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTWBAAJJOHBQU-NEKIOSTPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N1CC2(CC2)CC1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)C9C1CCC(C1)N9C(=O)C(C(C)C)NC(=O)OC)NC(=O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC(=O)N[C@@H](C(C)C)C(=O)N1CC2(CC2)C[C@H]1C3=NC=C(N3)C4=CC5=C(C=C4)C6=C(C5(F)F)C=C(C=C6)C7=CC8=C(C=C7)N=C(N8)[C@@H]9[C@H]1CC[C@H](C1)N9C(=O)[C@H](C(C)C)NC(=O)OC([2H])([2H])[2H] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H54F2N8O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

895.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(4-(3-(5-methylfuran-2-yl)-1-phenyl-1h-pyrazol-4-yl)-3,4-dihydrobenzo[4,5]imidazo[1,2-a][1,3,5]triazin-2-yl)acetamide](/img/structure/B3025774.png)

![2-[(2-Chlorobenzoyl)amino]-6-[[(2-chlorophenyl)amino]thioxomethyl]-4,5,6,7-tetrahydro-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B3025779.png)

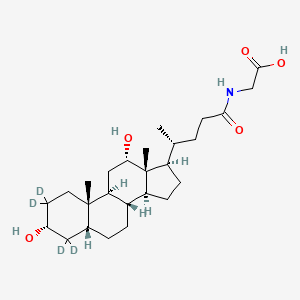

![N-[(3alpha,5beta)-3-hydroxy-24-oxocholan-24-yl-2,2,4,4-d4]-glycine](/img/structure/B3025782.png)

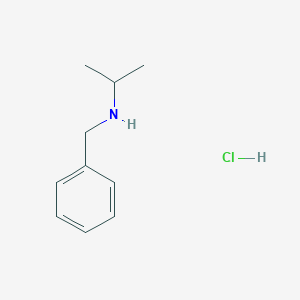

![N-(5-chloro-2-pyridinyl)-2-[[2-(3,5-difluorophenyl)ethyl]amino]-acetamide](/img/structure/B3025786.png)